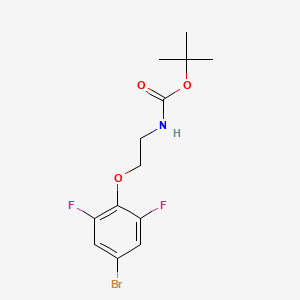

tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate

Description

tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate is a carbamate-protected intermediate widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure features a tert-butyloxycarbonyl (Boc) group, a 2-(phenoxy)ethyl chain, and a para-bromo, ortho-difluoro-substituted aromatic ring. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses . The bromine and fluorine substituents enhance electrophilicity, making the compound a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

Molecular Formula |

C13H16BrF2NO3 |

|---|---|

Molecular Weight |

352.17 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-bromo-2,6-difluorophenoxy)ethyl]carbamate |

InChI |

InChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-9(15)6-8(14)7-10(11)16/h6-7H,4-5H2,1-3H3,(H,17,18) |

InChI Key |

YFNYMYLMLYFJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)Br)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate typically involves two key steps:

- Formation of the 4-bromo-2,6-difluorophenoxyethyl intermediate by nucleophilic substitution or etherification.

- Protection of the amino group with a tert-butyl carbamate (Boc) group to yield the final carbamate derivative.

The phenoxyethyl moiety is introduced via reaction of a suitable 4-bromo-2,6-difluorophenol derivative with an ethylamine or ethylene glycol derivative, followed by carbamate protection.

Specific Preparation Routes

Ether Formation via Nucleophilic Aromatic Substitution

A documented approach involves reacting 2,4-difluorophenol with a bromo-substituted aromatic electrophile under basic conditions to form the phenoxy intermediate. For example, potassium carbonate in dimethylformamide (DMF) can facilitate the substitution of a halogen by the phenolic oxygen, yielding 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene analogues, which are further manipulated to the target compound.

Boc Protection of Amino Alcohols or Amines

The amino group in the intermediate is protected using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. Several catalytic systems and solvents have been reported to achieve efficient Boc protection:

| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iron(III) trifluoromethanesulfonate (1%) | Neat (no solvent) | 20 °C | 5 min | 99 | Green chemistry; rapid reaction monitored by TLC |

| Ionic liquid [TPA][Pro] | Ionic liquid | 20 °C | ~13 min | 99 | Reusable ionic liquid catalyst; environmentally friendly |

| No catalyst | Tetrahydrofuran | Room temp | 16 h | 97 | Simple procedure; precipitation for isolation |

| Guanidine hydrochloride (15 mol%) | Ethanol | 35-40 °C | 15 min | 96 | Efficient catalyst; product purified by crystallization or chromatography |

| Nano-Fe3O4 (3 mol%) | Ethanol | 20 °C | 30 min | 95 | Green chemistry; catalyst recovered magnetically and reused |

| {K*18-crown-6]Br3}n (0.001 mmol) | Ethanol | Room temp | 1 min | 95 | Fast reaction; catalyst insoluble in organic solvents for easy separation |

| 1,3-Disulfonic acid imidazolium hydrogen sulfate | Neat (no solvent) | 20 °C | 8 min | 92 | Green chemistry; solvent-free conditions |

Table 1: Summary of Boc Protection Methods for Amines Relevant to tert-Butyl Carbamate Derivatives

These methods allow for high-purity tert-butyl carbamate derivatives with yields typically above 90%.

Phase-Transfer Catalysis (PTC) Alkylation

A specific synthetic example related to carbamate derivatives involves phase-transfer catalysis using tetrabutylammonium bromide as a catalyst and methyl sulfate as the alkylating agent in ethyl acetate solvent. Under controlled temperature and base addition (KOH), high yields (above 90%) of the alkylated carbamate product were obtained.

Detailed Experimental Procedure Example

From the patent CN102020589B, a representative preparation of a tert-butyl carbamate derivative involves:

- Starting with (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate.

- Adding ethyl acetate as solvent and tetrabutylammonium bromide as phase-transfer catalyst.

- Cooling the mixture below 10 °C, then slowly adding 50% KOH solution.

- Continuing the reaction at 5–10 °C.

- Workup includes water addition, extraction, washing with dilute HCl, sodium bicarbonate, and water.

- Evaporation of solvent and crystallization from hexane yields product with 92–97% yield.

This method highlights the importance of controlled temperature, catalyst loading, and careful workup to achieve high purity and yield.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent | Temp. Range | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Ether formation | 2,4-Difluorophenol + 2-bromo-1-fluoro-4-nitrobenzene | DMF + K2CO3 | Room temperature | >80 | Nucleophilic aromatic substitution |

| Boc protection | Di-tert-butyl dicarbonate + catalyst | THF / Ethanol / Neat | 20–40 °C | 92–99 | Various catalysts; green chemistry options |

| Phase-transfer alkylation | Tetrabutylammonium bromide + methyl sulfate + KOH | Ethyl acetate | -10 to 20 °C | 92–97 | Controlled base addition and temperature |

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its biological activity relevant to pharmaceutical applications. Research indicates that it may interact with various biological targets, potentially leading to therapeutic effects. The unique combination of bromine and fluorine substituents on the phenoxy ring may enhance its biological activity compared to similar compounds. This can lead to distinct pharmacological profiles that warrant further investigation into its therapeutic potential.

Case Study: Biological Activity

In studies assessing the compound's interaction with biological systems, preliminary results suggest that it may exhibit anti-inflammatory and antimicrobial properties. These findings point towards its potential use in developing new medications targeting inflammatory diseases or infections.

Organic Synthesis

Synthetic Versatility

tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate is noted for its reactivity in organic synthesis. It can undergo various chemical reactions, making it a valuable intermediate in synthesizing more complex molecules. For example, it can be utilized in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic compounds .

Synthesis Methodology

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with readily available phenolic compounds and tert-butyl carbamate.

- Reagents: Common reagents include bases and coupling agents that facilitate the formation of the desired carbamate structure.

- Reaction Conditions: The reactions are generally conducted under controlled temperature and pressure conditions to optimize yield and purity.

Future Research Directions

Given the promising initial findings regarding the biological activity and synthetic versatility of this compound, future research should focus on:

- Mechanistic Studies: Investigating the detailed mechanisms of action at various biological targets.

- Pharmacokinetics and Pharmacodynamics: Assessing how the compound behaves within biological systems to better understand its therapeutic potential.

- Development of Derivatives: Exploring modifications to the molecular structure that could enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2,6-difluorophenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group, substituted with bromine and fluorine, can interact with active sites through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The carbamate and ester groups may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Key Compounds:

tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate () Substituents: 4-bromo, 2-formyl, 6-methoxy. Reactivity: The formyl group (–CHO) increases electrophilicity, enabling nucleophilic additions or reductions. Methoxy (–OMe) acts as an electron-donating group, stabilizing the aromatic ring but reducing reactivity in cross-coupling reactions compared to electron-withdrawing halogens .

N-Admantanyl Series Carbamates () Substituents: Varied alkyl/ether chains (e.g., 6-bromohexyl, ethoxyethoxy). Reactivity: Longer alkyl chains (e.g., 6-bromohexyl) may reduce solubility in polar solvents, while ether linkages (e.g., ethoxyethoxy) enhance hydrophilicity. These derivatives are intermediates in cannabinoid receptor ligand synthesis .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()

- Substituents : Biphenyl and hydroxypropan-2-yl groups.

- Reactivity : The biphenyl moiety enables π-π stacking interactions, relevant in drug design. The hydroxyl group (–OH) introduces polarity and hydrogen-bonding capacity, contrasting with the halogenated hydrophobicity of the target compound .

Biological Activity

tert-Butyl (2-(4-bromo-2,6-difluorophenoxy)ethyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 352.17 g/mol. This compound features a tert-butyl group, a phenoxy moiety with bromine and fluorine substitutions, and a carbamate functional group, which together contribute to its reactivity and biological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H16BrF2NO3 |

| Molecular Weight | 352.17 g/mol |

| IUPAC Name | tert-butyl N-[2-(4-bromo-2,6-difluorophenoxy)ethyl]carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)Br)F |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Phenoxy Intermediate : Reaction of 4-bromo-2,6-difluorophenol with an alkylating agent under basic conditions.

- Carbamation Reaction : The phenoxy intermediate undergoes a reaction with ethyl chloroformate in the presence of a base to form the ethyl carbamate derivative.

- Esterification : Introduction of the tert-butyl group through esterification using tert-butyl alcohol and an acid catalyst.

Biological Activity

Research indicates that this compound exhibits various biological activities that may be relevant for pharmaceutical applications:

- Pharmacological Potential : The compound has been studied for its potential effects on specific biological targets such as enzymes and receptors involved in disease processes. Its unique substitution pattern may enhance its interaction with these targets, leading to distinct pharmacological profiles.

- Mechanism of Action : The mechanism involves interactions with molecular targets through hydrogen bonding and van der Waals forces. The phenoxy group's substitutions allow for specific binding interactions that can modulate target activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures have shown inhibition against BRAF(V600E) and EGFR pathways, which are crucial in cancer progression.

- Anti-inflammatory Effects : Research has indicated that compounds in this class may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation.

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of related compounds, suggesting efficacy against bacterial strains through mechanisms involving membrane disruption.

Q & A

Q. What challenges arise during scale-up, and how can membrane technologies improve purification?

- Methodological Answer :

- Continuous flow systems : Replace batch reactors with microreactors to enhance heat/mass transfer and reduce reaction time .

- Nanofiltration membranes : Use polyamide membranes (MWCO 500 Da) to separate unreacted precursors from the product in flow-through mode, achieving >90% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.